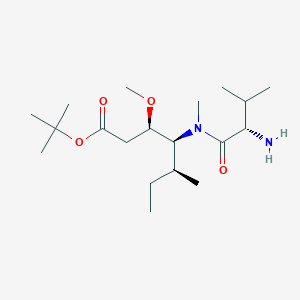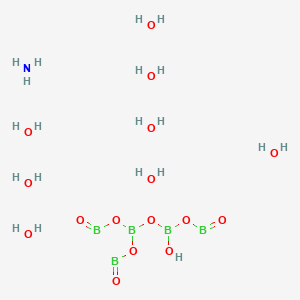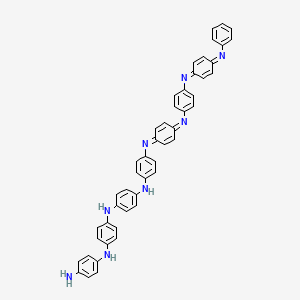
Emeraldine
描述
Emeraldine is a form of polyaniline, a conducting polymer that has garnered significant interest due to its unique electrical properties and stability. Polyaniline exists in three oxidation states: leucothis compound, this compound, and pernigraniline. Among these, this compound is the most stable and useful form, often referred to as this compound base when undoped and this compound salt when doped with an acid .
准备方法
Synthetic Routes and Reaction Conditions
Emeraldine is typically synthesized through the oxidative polymerization of aniline. The process involves dissolving aniline in an acidic medium, followed by the addition of an oxidizing agent such as ammonium persulfate. The reaction conditions, including the pH and temperature, significantly influence the properties of the resulting polyaniline .
Industrial Production Methods
In industrial settings, the production of this compound involves similar oxidative polymerization techniques but on a larger scale. The process is optimized for higher yields and better control over the polymer’s properties. The use of continuous reactors and advanced purification methods ensures the production of high-quality this compound suitable for various applications .
化学反应分析
Types of Reactions
Emeraldine undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized to pernigraniline or reduced to leucothis compound.
Protonation and Deprotonation: The this compound base can be protonated to form this compound salt, which significantly enhances its electrical conductivity.
Substitution Reactions: This compound can undergo substitution reactions, where functional groups are introduced to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Ammonium persulfate, ferric chloride.
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, ammonium hydroxide.
Major Products
This compound Salt: Formed by protonation of this compound base.
Leucothis compound and Pernigraniline: Formed through reduction and oxidation, respectively.
科学研究应用
Emeraldine has a wide range of applications in scientific research:
Electrochemical Energy Storage: Used in supercapacitors and rechargeable batteries due to its high conductivity and stability.
Sensors: Employed in chemical and biological sensors for detecting various analytes.
Anticorrosion Coatings: Applied as a protective layer to prevent corrosion in metals.
Flexible Electronics: Utilized in the development of flexible electronic devices due to its mechanical properties.
作用机制
The mechanism by which emeraldine exerts its effects is primarily through its ability to undergo redox reactions and protonation. The molecular targets include the nitrogen atoms in the polymer chain, which can be protonated or deprotonated, altering the polymer’s electrical properties. The pathways involved include electron transfer processes that facilitate the transition between different oxidation states .
相似化合物的比较
Emeraldine is often compared with other conducting polymers such as polypyrrole and polythiophene. While all these polymers exhibit electrical conductivity, this compound stands out due to its environmental stability and ease of synthesis . Similar compounds include:
Polypyrrole: Known for its high conductivity but less stable than this compound.
Polythiophene: Offers good conductivity and stability but is more challenging to synthesize.
This compound’s unique combination of stability, conductivity, and ease of synthesis makes it a valuable material in various scientific and industrial applications.
属性
IUPAC Name |
4-N-[4-[4-[4-[[4-[4-[(4-phenyliminocyclohexa-2,5-dien-1-ylidene)amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]anilino]phenyl]benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N8/c49-34-6-8-36(9-7-34)51-38-14-16-40(17-15-38)53-42-22-24-44(25-23-42)55-46-30-32-48(33-31-46)56-47-28-26-45(27-29-47)54-43-20-18-41(19-21-43)52-39-12-10-37(11-13-39)50-35-4-2-1-3-5-35/h1-33,51,53,55H,49H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOHYACRFJAUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C=CC(=NC3=CC=C(C=C3)N=C4C=CC(=NC5=CC=C(C=C5)NC6=CC=C(C=C6)NC7=CC=C(C=C7)NC8=CC=C(C=C8)N)C=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,2,4]Triazolo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B8112584.png)
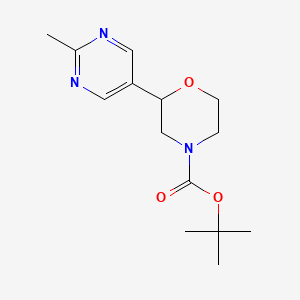
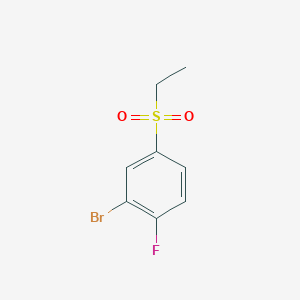
![(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid](/img/structure/B8112620.png)
![1'H-Spiro[cyclohexane-1,4'-quinoline]](/img/structure/B8112624.png)
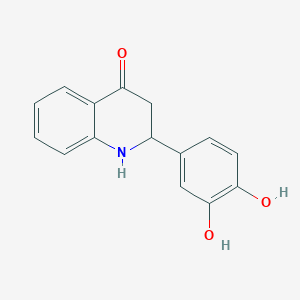
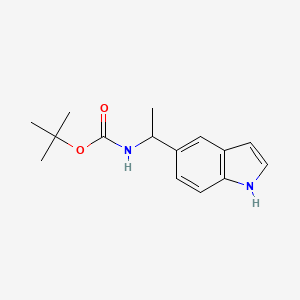

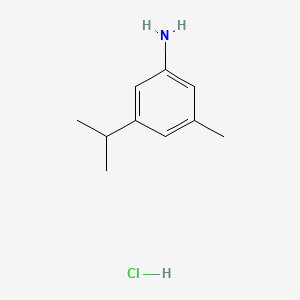
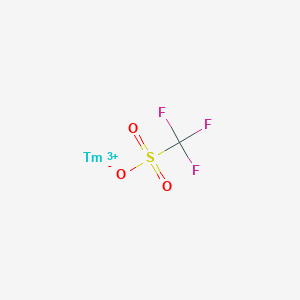
![rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8112672.png)
